3-Acetylquinoline

Übersicht

Beschreibung

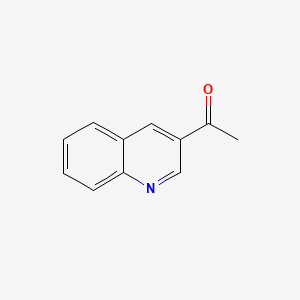

3-Acetylquinoline is an organic compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. The structure of this compound consists of a quinoline ring attached to an ethanone group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

The synthesis of 3-Acetylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. In this method, an aromatic amine and a carbonyl compound undergo a condensation reaction in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Another method involves the Pfitzinger reaction, where isatin and an aromatic aldehyde react in the presence of a base to form the quinoline derivative. This method is advantageous due to its mild reaction conditions and high yield of the desired product.

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Transfer Hydrogenation of the Quinoline Ring

Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 3-acetylquinoline to produce 1,2-dihydroquinoline derivatives. This method employs ammonia borane (H₃N·BH₃) as the hydrogen source and operates under mild conditions (room temperature, THF solvent) with high functional group tolerance .

Key Data:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Co-amido complex | THF, 25°C, 3 h | 1,2-Dihydroquinoline | 89–99% |

Mechanistic studies reveal cobalt-amido cooperation facilitates dihydrogen transfer, enabling precise control over regioselectivity .

Reduction of the Acetyl Group

The ketone moiety undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield 1-(quinolin-3-yl)ethanol. LiAlH₄ achieves complete reduction, while NaBH₄ selectively targets the acetyl group without affecting the quinoline ring9.

Csp³-H Selenylation

This compound undergoes direct selenylation at the acetyl methyl group via Csp³-H activation. This method uses selenating agents (e.g., diaryl diselenides) under oxidative conditions, producing 3-selenoacetylquinoline derivatives .

Example:

| Reagents | Conditions | Product | Functional Group Tolerance |

|---|---|---|---|

| PhSeSePh, Cu(OAc)₂, DCE | 80°C, 12 h | 3-(Phenylselanyl)acetylquinoline | Halogens, esters, ethers |

This protocol is scalable and compatible with electron-rich and electron-deficient substrates .

Calcium-Catalyzed Alkylation

The acetyl methyl group participates in chemoselective Csp³-H functionalization under calcium triflate catalysis. This solvent-free method enables tandem Friedländer annulation and alkylation, yielding 2-methyl-3-alkylquinolines .

Reaction Scope:

| Electrophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aldehydes, ketones | Ca(OTf)₂ | 100°C, 6 h | 3-Alkylacetylquinolines | 75–92% |

This approach demonstrates atom economy and avoids transition metals .

Michael Addition

The acetyl group acts as a Michael acceptor, undergoing conjugate addition with nucleophiles (e.g., malononitrile) under basic conditions. This reaction expands access to 3-substituted quinoline derivatives .

Mechanistic Insights

-

Reduction: The Co-amido complex activates H₃N·BH₃ via proton-coupled electron transfer, enabling sequential hydrogen transfer to the N=C bond .

-

Selenylation: Radical intermediates mediate Csp³-H activation, with copper(II) acetate facilitating oxidative coupling .

-

C-H Functionalization: Calcium triflate stabilizes transition states through Lewis acid activation, enhancing electrophilic substitution .

Table 1: Reduction Reactions

Table 2: Substitution and Functionalization

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

Intermediate in Synthesis

3-Acetylquinoline serves as a key intermediate in the synthesis of various quinoline derivatives, which are essential in developing pharmaceuticals, agrochemicals, and dyes. The compound's reactivity allows it to undergo various transformations, making it valuable for creating complex chemical structures.

Catalytic Reactions

Recent studies have highlighted its utility in catalytic processes, such as transfer hydrogenation. For instance, this compound has been used effectively to produce hydroxyl compounds with high yields under mild conditions . This property enhances its potential for applications in green chemistry.

Biological Applications

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it has strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound has been studied for its anticancer activity. A significant case study demonstrated that derivatives of this compound induced apoptosis in murine L1210 leukemia cells. The mechanism involved reactive oxygen species signaling and activation of the p38 MAPK pathway, suggesting its potential as an anticancer agent .

Case Studies

Industrial Applications

Material Production

In industry, this compound is utilized in producing materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for developing advanced materials that require specific functional characteristics.

Wirkmechanismus

The mechanism of action of 3-Acetylquinoline depends on its specific application. In medicinal chemistry, the compound and its derivatives often target specific enzymes or receptors in biological systems. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

In other applications, the compound may interact with molecular targets through various pathways, such as binding to active sites of enzymes or forming complexes with metal ions. The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

3-Acetylquinoline can be compared with other similar compounds, such as quinoline, 2-quinolinone, and 4-quinolinone. These compounds share the quinoline ring system but differ in the position and nature of substituents:

Quinoline: The parent compound with no additional substituents.

2-Quinolinone: Contains a carbonyl group at the 2-position.

4-Quinolinone: Contains a carbonyl group at the 4-position.

The uniqueness of this compound lies in the presence of the ethanone group at the 3-position, which imparts distinct chemical and biological properties. This structural variation influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-Acetylquinoline is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an acetyl group at the 3-position. Its chemical structure can be represented as follows:

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 125–500 µg/mL | 250–1000 µg/mL |

| Candida albicans | 62.5–1000 µg/mL | >2000 µg/mL |

The compound demonstrated strong bactericidal effects against Staphylococcus spp., with significant activity comparable to established antibiotics like nitrofurantoin .

Anticancer Activity

Research has shown that this compound derivatives possess significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis in L1210 Leukemia Cells

A study conducted on murine L1210 leukemia cells revealed that treatment with 4-amino-3-acetylquinoline (a derivative) resulted in:

- Cytotoxicity : A dose-dependent decrease in cell viability.

- Mechanism : The apoptosis was mediated through the activation of the p38 MAPK pathway and reactive oxygen species (ROS) signaling .

The findings indicated that the compound could be a potential candidate for further development as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve assessing the viability of normal cell lines alongside cancerous ones.

Table 2: Cytotoxic Effects on Normal Cell Lines

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 85 |

| Derivative A | 200 | 60 |

| Control (untreated) | - | 100 |

In these studies, while some derivatives demonstrated cytotoxic effects at higher concentrations, others maintained cell viability above baseline levels, suggesting selective toxicity towards cancer cells .

Eigenschaften

IUPAC Name |

1-quinolin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZYRGLKJCRGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416028 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-53-3 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.